molecular formula C22H23N5O B2748938 N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105219-13-3

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2748938
CAS No.: 1105219-13-3
M. Wt: 373.46
InChI Key: HCTCRPHWQZSDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine-4-carboxamide core, a structure frequently employed as a scaffold to arrange pharmacophoric groups in optimal spatial orientation for target interaction . This core is substituted with a pyridin-4-yl group via a carboxamide linkage, a motif also found in established research compounds like 4-Pyridylnicotinamide, which is known to function as a ligand in coordination chemistry . The 3-pyridazinyl ring linked to an o-tolyl (ortho-tolyl) substituent is a key structural element shared with other research compounds documented in public chemical databases . Compounds incorporating similar piperidine and pyridazine motifs are frequently investigated for their potential as kinase inhibitors . The presence of multiple nitrogen atoms in its structure provides potential hydrogen bond acceptors and donors, which can be critical for interactions with biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in structural-activity relationship (SAR) studies to explore new chemical space in various therapeutic areas.

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-4-2-3-5-19(16)20-6-7-21(26-25-20)27-14-10-17(11-15-27)22(28)24-18-8-12-23-13-9-18/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTCRPHWQZSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
CAS Number1203393-47-8
Structural FeaturesPiperidine ring, pyridazine, and pyridine moieties

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in viral replication and tumor growth, making it a candidate for antiviral and anticancer therapies.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing cellular signaling pathways that are critical in disease states.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, it demonstrated significant inhibition of respiratory syncytial virus (RSV) replication with an effective concentration (EC50) ranging from 5 to 28 μM . This suggests that the compound could be a promising lead for developing antiviral agents.

Anticancer Properties

In vitro evaluations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 9.19 μM against specific cancer cell types, indicating potent anticancer activity .

Case Studies

  • Antiviral Efficacy : A study evaluated several derivatives of pyridazine compounds, including this compound, demonstrating their ability to inhibit viral replication at micromolar concentrations .
  • Cytotoxicity Assessment : In another investigation, the compound was tested against various human cancer cell lines, revealing selective cytotoxicity with a favorable selectivity index compared to traditional chemotherapeutics .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

Compound NameEC50 (μM)Target Type
This compound5 - 28Antiviral
Pyrazolecarboxamide derivatives6.7HCV Inhibitors
Thiazolidinone derivatives32.2NS5B RNA Polymerase Inhibitors

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are a versatile class of compounds with diverse biological activities. Below, we compare N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide with structurally or functionally related molecules.

Structural and Functional Analogues

Compound Name (Structure) Core Structure Key Substituents Biological Target Activity/IC50 (nM) Selectivity Notes References
This compound Piperidine-4-carboxamide Pyridin-4-yl, 6-(o-tolyl)pyridazin-3-yl Hypothesized kinases N/A Potential dual kinase inhibitor
SNS-032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide) Piperidine-4-carboxamide Thiazole, oxazole Cdc7, Cdk9 10–50 (Cdc7/Cdk9) Broad-spectrum kinase activity
LDC000067 (3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide) Benzene sulfonamide Pyrimidine, methoxyphenyl Cdc7 15 (Cdc7) High Cdc7 selectivity
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-fluorobenzyl, naphthalene SARS-CoV-2 Moderate inhibition Proposed viral protease target

Key Findings

Core Structure Influence :

  • The piperidine-4-carboxamide scaffold is shared across multiple kinase inhibitors (e.g., SNS-032, LDC000067) and antiviral candidates (e.g., SARS-CoV-2 inhibitors in ). This core facilitates interactions with ATP-binding pockets in kinases or viral enzymes .
  • The target compound’s pyridazine ring (vs. pyrimidine in LDC000067 or thiazole in SNS-032) may alter binding kinetics due to its electron-deficient nature and planar geometry .

Selectivity and Hypothesized Targets: SNS-032 and LDC000067 inhibit Cdc7/Cdk9 and Cdc7, respectively, with IC50 values in the nanomolar range. The target compound’s pyridazine moiety may confer unique selectivity, as pyridazine-containing inhibitors often target kinases like BRAF or FLT3 . In contrast, the SARS-CoV-2 inhibitors from prioritize bulkier substituents (e.g., naphthalene) for viral protease binding, suggesting the target compound is less likely to exhibit antiviral activity without further modification .

Research Implications and Limitations

  • Structural Uniqueness : The combination of pyridazine and pyridine rings distinguishes this compound from most piperidine-4-carboxamide derivatives, warranting further enzymatic assays to validate kinase targets.
  • Data Gaps: No direct IC50 or in vivo data are available in the provided evidence. Comparative studies with SNS-032 or LDC000067 could clarify its efficacy and selectivity .
  • Synthetic Feasibility : The o-tolylpyridazine group may pose challenges in large-scale synthesis compared to simpler substituents in analogues like LDC000066.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyridazine core followed by piperidine ring formation and carboxamide coupling. Key steps include Buchwald-Hartwig amination for aryl group introduction and acid-catalyzed cyclization. Solvent choice (e.g., dimethylformamide or acetic acid under reflux) and catalyst selection (e.g., palladium complexes) critically affect yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the connectivity of the pyridazine, piperidine, and o-tolyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxamide. Purity is assessed using HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is enhanced using co-solvents like DMSO (≤1% v/v). Stability studies at 37°C in simulated gastric fluid (pH 1.2–3.0) and plasma indicate degradation kinetics via HPLC monitoring. Lyophilization improves long-term storage in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

  • Methodological Answer : Systematic substitution of the o-tolyl group (e.g., with electron-withdrawing/-donating groups) and piperidine ring modifications (e.g., N-methylation) are evaluated in vitro. Computational docking (using AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases), guiding iterative synthesis. Bioassays (IC₅₀ determination) prioritize derivatives with enhanced potency .

Q. What strategies resolve discrepancies in biological activity data across different cell lines?

  • Methodological Answer : Contradictory IC₅₀ values may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (³H/¹⁴C) to quantify intracellular accumulation. Pharmacokinetic profiling (e.g., plasma protein binding assays) and metabolite identification (LC-MS/MS) clarify bioavailability. Orthogonal assays (e.g., SPR for binding affinity) validate target engagement .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : The compound’s conformational flexibility (due to the piperidine ring) complicates crystal lattice formation. Co-crystallization with target proteins (e.g., kinases) using vapor diffusion in PEG-containing buffers improves resolution. Cryo-cooling (100 K) with glycerol as a cryoprotectant preserves crystal integrity. Data collection at synchrotron facilities (λ = 0.97 Å) enhances diffraction quality .

Q. How does this compound’s pharmacokinetic profile influence in vivo experimental design?

  • Methodological Answer : Oral bioavailability is assessed via rodent studies (plasma Tmax, Cmax). Hepatic microsomal assays (CYP450 isoforms) predict metabolic stability. Blood-brain barrier penetration is tested using in situ perfusion models. Dosing regimens are adjusted based on half-life (t₁/₂) from non-compartmental analysis. Toxicity endpoints (ALT/AST levels) guide maximum tolerated dose (MTD) determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.